

An In-depth Technical Guide to Cyclopentylacetylene

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Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B1345640

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **cyclopentylacetylene** (also known as ethynylcyclopentane). It includes quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its analysis. **Cyclopentylacetylene** is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Data

The essential quantitative data for **cyclopentylacetylene** are summarized below. This information is critical for its application in experimental design, reaction modeling, and safety assessments.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀	[1] [3] [4] [5] [6]
Molecular Weight	94.15 g/mol	[1] [3] [4] [6]
Exact Mass	94.1543 g/mol	[5] [7]
CAS Number	930-51-8	[3] [4] [5]
Appearance	Clear yellow liquid	[2] [8]
Density	0.812 g/mL at 25 °C	[2] [6] [8]
Boiling Point	107-109 °C	[2] [8]
Flash Point	1.1 °C (34.0 °F)	[6] [8]
Refractive Index	n _{20/D} 1.432	[2] [6] [8]
InChI Key	TXVJSWLZYQMWPC-UHFFFAOYSA-N	[3] [5] [7]
GHS Hazard Classifications	Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 4)	[3] [6]

Experimental Protocols for Characterization

The structural confirmation of **cyclopentylacetylene** relies on standard spectroscopic techniques. Below are detailed methodologies for its analysis using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This protocol details the acquisition of an IR spectrum for liquid **cyclopentylacetylene** to identify its key functional groups, specifically the terminal alkyne.

Objective: To verify the presence of the C≡C and ≡C-H bonds.

Methodology: Thin Film on Salt Plates

- Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a standard sample holder.

- Sample Preparation: As **cyclopentylacetylene** is a liquid, the neat liquid method is employed. Place one drop of the compound directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top to create a thin, uniform liquid film.[9]
- Background Collection: Before analyzing the sample, acquire a background spectrum with the empty salt plates in the sample holder. This spectrum will be automatically subtracted from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) and accessory interferences.[9]
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹[9]
 - Scans: Co-add 16 to 32 scans to ensure a high signal-to-noise ratio.[9]
- Data Analysis and Interpretation:
 - Process the resulting spectrum using the instrument software, applying baseline correction if necessary.
 - Expected Characteristic Peaks for **Cyclopentylacetylene**:
 - ≡C-H Stretch: A strong, sharp absorption band around 3330-3270 cm⁻¹. This peak is highly characteristic of a terminal alkyne.[3][5]
 - -C≡C- Stretch: A weak to medium intensity band in the range of 2260-2100 cm⁻¹.[3][5] This region has few other absorptions, making it a key diagnostic tool.
 - C-H Stretches (Alkyl): Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the cyclopentyl ring.
 - ≡C-H Bend: A strong, broad band in the 700-610 cm⁻¹ region.[3]

¹H and ¹³C NMR are essential for providing a detailed map of the carbon-hydrogen framework of the molecule.

Objective: To confirm the molecular structure, including the connectivity of the cyclopentyl ring and the acetylene proton.

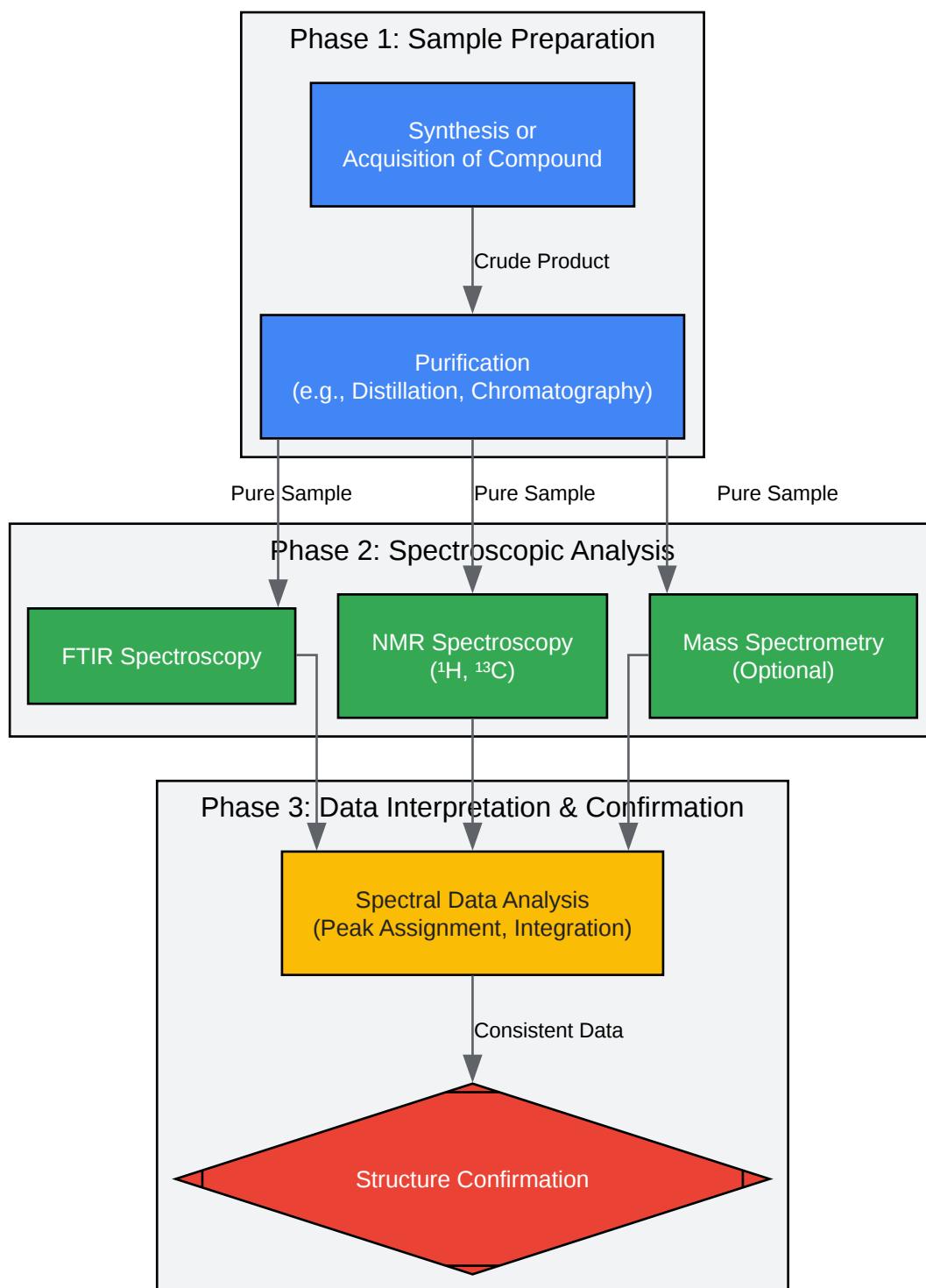
Methodology: 1D ^1H and ^{13}C NMR

- Instrumentation: A 300-600 MHz NMR Spectrometer.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of **cyclopentylacetylene** in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although referencing to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR) is common. [4]
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H spectrum using a standard pulse program.
 - Expected ^1H Chemical Shifts (in CDCl_3):
 - Alkynyl Proton ($\equiv\text{C}-\text{H}$): A signal appearing in the range of δ 1.7-3.1 ppm.[5] This relatively shielded position is characteristic of alkynyl protons due to the cylindrical magnetic anisotropy of the triple bond.[5]
 - Cyclopentyl Protons (-CH- and -CH₂-): A series of multiplets in the upfield region (typically δ 1.5-2.5 ppm) corresponding to the protons on the cyclopentyl ring.
- ^{13}C NMR Data Acquisition:
 - Using the same sample, switch the probe to the ^{13}C channel.
 - Acquire a proton-decoupled ^{13}C spectrum.

- Expected ^{13}C Chemical Shifts (in CDCl_3):
 - Alkynyl Carbons (-C≡C-): Two distinct signals typically in the range of δ 65-90 ppm.
 - Cyclopentyl Carbons: Signals corresponding to the sp^3 hybridized carbons of the ring, typically in the range of δ 25-45 ppm.
- Data Processing:
 - Apply a Fourier transform and phase correction to the acquired Free Induction Decay (FID) for both spectra.[\[8\]](#)
 - Calibrate the chemical shift scale using TMS or the residual solvent peak.
 - Integrate the signals in the ^1H spectrum to determine the relative ratios of protons.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound like **cyclopentylacetylene**, from initial synthesis or acquisition to final structural confirmation.

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